molecular formula C10H9NO2 B2889108 1-methyl-2-oxo-3H-indole-6-carbaldehyde CAS No. 1780262-03-4

1-methyl-2-oxo-3H-indole-6-carbaldehyde

Cat. No.: B2889108
CAS No.: 1780262-03-4
M. Wt: 175.187
InChI Key: AHEHKXZRJMHTCY-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-3H-indole-6-carbaldehyde is an indole derivative featuring a methyl group at the 1-position, a ketone (oxo) group at the 2-position, and a carbaldehyde substituent at the 6-position (Figure 1). The indole core provides a planar aromatic system, while the substituents modulate electronic and steric properties.

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-9-4-7(6-12)2-3-8(9)5-10(11)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEHKXZRJMHTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780262-03-4
Record name 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carbaldehyde
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Preparation Methods

Reaction Overview

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into aromatic systems. For 1-methyl-2-oxo-3H-indole-6-carbaldehyde, this method involves electrophilic formylation at position 6 of a pre-synthesized 1-methyl-2-oxoindoline scaffold.

Mechanism and Conditions

  • Starting Material : 1-Methyl-2-oxoindoline (synthesized via Fischer indole synthesis or reductive cyclization).
  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
  • Conditions : The reaction proceeds at 0–5°C initially, followed by gradual warming to room temperature. The oxo group at position 2 acts as a meta-directing group, steering electrophilic attack to position 6.

$$
\text{1-Methyl-2-oxoindoline} \xrightarrow[\text{POCl₃, DMF}]{0-5^\circ \text{C}} \text{this compound}
$$

Yield and Limitations

  • Yield : 60–75%, depending on the purity of the starting material.
  • Challenges : Competing formylation at position 4 may occur if steric or electronic factors disfavor position 6.

Oxidative Decarboxylation of 1-Methyl-2-oxoindole-6-carboxylic Acid

Synthetic Pathway

This method converts a carboxylic acid precursor into the aldehyde via oxidative decarboxylation, leveraging manganese-based catalysts.

Reaction Details

  • Starting Material : 1-Methyl-2-oxoindole-6-carboxylic acid (accessible via hydrolysis of ester precursors or carboxylation reactions).
  • Reagents : Sodium periodate (NaIO₄) and manganese(III)-salophen complexes.
  • Conditions : Conducted in aqueous acidic media (pH 3–4) at 25–40°C.

$$
\text{1-Methyl-2-oxoindole-6-carboxylic acid} \xrightarrow[\text{NaIO₄, Mn catalyst}]{H_2O, 40^\circ \text{C}} \text{this compound}
$$

Advantages and Drawbacks

  • Advantages : High functional group tolerance; avoids harsh acylating agents.
  • Drawbacks : Requires synthesis of the carboxylic acid precursor, adding steps to the overall process.

Fischer Indole Synthesis with Functionalized Carbonyl Components

Strategy

The Fischer indole synthesis constructs the indole ring from aryl hydrazines and carbonyl compounds. To embed the aldehyde group at position 6, a strategically substituted ketone or aldehyde must be employed.

Key Steps

  • Hydrazone Formation : React phenylhydrazine with a carbonyl compound containing a latent aldehyde group (e.g., 5-formylpentan-2-one).
  • Cyclization : Acid-catalyzed (HCl, H₂SO₄) cyclization at 80–100°C induces-sigmatropic rearrangement, forming the indole core.

$$
\text{Phenylhydrazine + 5-Formylpentan-2-one} \xrightarrow[\text{HCl}]{100^\circ \text{C}} \text{this compound}
$$

Considerations

  • Regioselectivity : The choice of carbonyl component dictates substituent placement.
  • Yield : 50–65%, limited by competing side reactions during cyclization.

Functional Group Interconversion from Ester Precursors

Approach

This two-step method involves hydrolyzing a methyl ester to a carboxylic acid, followed by selective reduction to the aldehyde.

Procedure

  • Hydrolysis : Treat methyl 1-methyl-2-oxoindole-6-carboxylate with aqueous NaOH or LiOH to yield the carboxylic acid.
  • Reduction : Use lithium aluminium tri(tert-butoxy)hydride (LiAlH(t-Bu)₃) to reduce the acid to the aldehyde.

$$
\text{Methyl 1-methyl-2-oxoindole-6-carboxylate} \xrightarrow[\text{LiOH}]{H_2O} \text{1-Methyl-2-oxoindole-6-carboxylic acid} \xrightarrow[\text{LiAlH(t-Bu)₃}]{THF} \text{this compound}
$$

Challenges

  • Selectivity : Over-reduction to the alcohol must be avoided.
  • Yield : 40–55%, lower due to intermediate purification steps.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Vilsmeier-Haack 1-Methyl-2-oxoindoline POCl₃, DMF 60–75 Direct, single-step Competing regioselectivity
Oxidative Decarboxylation 1-Methyl-2-oxoindole-6-carboxylic acid NaIO₄, Mn catalyst 65–80 Mild conditions Multi-step precursor synthesis
Fischer Indole Synthesis Phenylhydrazine + carbonyl HCl, H₂SO₄ 50–65 Builds indole core Limited aldehyde-compatible carbonyls
Ester Interconversion Methyl ester LiOH, LiAlH(t-Bu)₃ 40–55 Utilizes stable precursors Low yield, selectivity issues

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-3H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-2-oxo-3H-indole-6-carbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-3H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The compound’s biological activities are attributed to its ability to modulate specific signaling pathways and inhibit the activity of certain enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Indole Carbaldehydes

The position of the carbaldehyde group on the indole scaffold significantly influences reactivity and physicochemical properties. Key analogs include:

Compound Name Substituents Key Differences vs. Target Compound
6-Methyl-1H-indole-3-carbaldehyde 3-carbaldehyde, 6-methyl Carbaldehyde at 3-position; lacks 2-oxo group
1H-Indole-3-carbaldehyde 3-carbaldehyde No methyl or oxo groups; simpler structure
1H-Indole-6-carboxaldehyde 6-carbaldehyde Lacks 1-methyl and 2-oxo groups
  • Electronic Effects : A 6-carbaldehyde (target compound) places the electron-withdrawing group para to the indole nitrogen, reducing electron density at the pyrrole ring compared to 3-carbaldehyde isomers. This affects electrophilic substitution patterns and conjugation .

Halogenated and Aryl-Substituted Derivatives

Compounds like 1-(2,6-dichlorophenyl)-3-(hydroxymethylene)-6-formylindolin-2-one () feature bulky aryl groups and halogens. Key contrasts:

  • Steric Effects : The dichlorophenyl group in the analog introduces steric hindrance, reducing solubility in polar solvents compared to the target compound’s methyl group .
  • Reactivity : Halogens (e.g., Cl) may participate in halogen bonding or metabolic stability, whereas the target’s methyl group offers lipophilicity without significant electronic perturbation.

Brominated and Methoxylated Analogs

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde () demonstrates how heavy atoms and alkoxy groups alter properties:

  • Molecular Weight : Bromine increases molecular weight (vs. methyl), affecting crystallization dynamics and melting points.
  • Solubility : Methoxy groups enhance polarity compared to methyl, but bromine’s hydrophobicity may counterbalance this effect .

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents side reactions (e.g., over-oxidation)
CatalystPd/C or FeCl₃Enhances regioselectivity
SolventDMF or THFImproves solubility of intermediates

Methodological Note : Continuous flow reactors (CFRs) can improve consistency by maintaining precise temperature and reactant stoichiometry .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 189.079 ).
  • HPLC-PDA : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Q. Critical Considerations :

  • Use deuterated DMSO for NMR to avoid aldehyde proton exchange with solvents.
  • Calibrate HPLC against reference standards from reliable databases (e.g., PubChem) .

How can researchers address challenges in crystallographic refinement when determining the X-ray structure of this compound derivatives?

Advanced Research Focus
Challenges include low crystal quality, twinning, and weak diffraction. Solutions involve:

  • SHELX Suite : Use SHELXL for high-resolution refinement, particularly for handling disorder in the methyl or oxo groups .
  • Data Collection : Optimize cryocooling (-173°C) to reduce thermal motion artifacts.
  • Validation Tools : Check R-factors (<0.05) and electron density maps (e.g., omit maps in Olex2) to confirm atomic positions .

Case Example : Derivatives with bulky substituents may require iterative refinement cycles to resolve overlapping electron densities.

What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

Advanced Research Focus
Discrepancies often arise from solvation effects or incomplete force fields in simulations. Methodological steps:

Experimental Validation : Repeat assays (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) .

Computational Adjustments :

  • Include explicit solvent models (e.g., TIP3P water) in molecular dynamics (MD) simulations.
  • Use hybrid QM/MM methods to refine electronic interactions at the binding site .

Statistical Analysis : Apply ANOVA or Bayesian inference to quantify confidence intervals between datasets .

What methodologies are employed to establish structure-activity relationships (SAR) for indole carbaldehyde derivatives in pharmacological studies?

Advanced Research Focus
SAR studies combine synthesis, bioassays, and computational modeling:

  • Pharmacophore Mapping : Identify critical functional groups (e.g., aldehyde at C6 enhances binding to kinase domains ).
  • In Silico Docking : Use AutoDock Vina to predict interactions with targets (e.g., EGFR or COX-2) .
  • Biological Assays : Test cytotoxicity (MTT assay) and selectivity (e.g., IC₅₀ values against cancer vs. normal cell lines) .

Q. Data Integration Example :

DerivativeIC₅₀ (μM)LogPBinding Affinity (kcal/mol)
6-Carbaldehyde0.452.1-9.2
5-Methyl analog1.82.9-7.6

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